benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or dichloromethane, and may require a catalyst to proceed efficiently . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole moiety, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
3-Amino-1-methyl-1H-pyrazole: Known for its use in organic synthesis and medicinal chemistry.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Used as a ligand in catalysis.
Imidazole derivatives: These compounds share similar structural features and are used in a wide range of applications, including pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of a benzyl group and a pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H21N3/c1-3-9-18-15(10-13(2)17-18)12-16-11-14-7-5-4-6-8-14/h4-8,10,16H,3,9,11-12H2,1-2H3 |
InChI Key |
AVCBZFZPTZHUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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